5-bromo-2-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methylimidazole with a carboxylating agent under controlled temperature and pressure conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a methyl group instead of a carboxylic acid group.
Uniqueness
4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carboxylic acid groups make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1093261-50-7 |
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Molecular Formula |
C5H5BrN2O2 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |
InChI Key |
JUWLWSWWMJVONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)Br)C(=O)O |
Origin of Product |
United States |
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